![molecular formula C19H29N3O3S B4837642 N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4837642.png)
N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide, also known as TTP488, is a small molecule drug that has been studied extensively for its potential therapeutic applications in the treatment of Alzheimer's disease. TTP488 has been shown to have a high affinity for the receptor for advanced glycation end products (RAGE), a protein that has been implicated in the development of Alzheimer's disease.
Mecanismo De Acción
N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide binds to the RAGE receptor and inhibits its activation by amyloid beta. This prevents the downstream signaling events that lead to inflammation and neuronal damage in the brain. By inhibiting RAGE activation, N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide has the potential to slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide has been shown to reduce the levels of inflammatory cytokines in the brains of animal models of Alzheimer's disease. This suggests that N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide may have anti-inflammatory effects in the brain, which could contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide is that it has been extensively studied in preclinical models of Alzheimer's disease, which has provided a wealth of data on its potential therapeutic effects. However, one limitation of N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide is that it has not yet been tested in human clinical trials, which means that its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for research on N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide. One area of interest is the development of more potent and selective RAGE inhibitors, which could improve the therapeutic potential of this class of drugs. Another area of interest is the investigation of the potential role of N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, the safety and efficacy of N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide in human clinical trials should be investigated to determine its potential as a therapeutic agent for Alzheimer's disease.
Aplicaciones Científicas De Investigación
N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. In preclinical studies, N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide has been shown to reduce the accumulation of amyloid beta plaques, a hallmark of Alzheimer's disease, in the brains of animal models. N'-(4-tert-butylbenzylidene)-1-(ethylsulfonyl)-3-piperidinecarbohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-1-ethylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-5-26(24,25)22-12-6-7-16(14-22)18(23)21-20-13-15-8-10-17(11-9-15)19(2,3)4/h8-11,13,16H,5-7,12,14H2,1-4H3,(H,21,23)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVJJAFZJWMEEU-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.